(R)-3-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol
Overview
Description
®-3-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol is a chiral alcohol compound with a unique structure that includes a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
®-3-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield a carboxylic acid, while reduction with NaBH4 can produce a secondary alcohol.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol is used as a chiral building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving chiral substrates. Its interactions with various enzymes can provide insights into the mechanisms of stereoselective catalysis.
Medicine
In medicine, ®-3-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol has potential applications as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its chiral nature is particularly valuable in the development of drugs that require specific enantiomers for efficacy and safety.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products.
Mechanism of Action
The mechanism of action of ®-3-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane ring and hydroxyl group play key roles in these interactions, facilitating binding and subsequent chemical transformations. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-3-((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol: The enantiomer of the compound , with similar chemical properties but different biological activities.
2,2-Dimethyl-1,3-dioxolane-4-methanol: A related compound with a similar dioxolane ring but lacking the additional methyl group.
3-Hydroxy-2-methylpropanal: A structurally similar compound with an aldehyde group instead of the dioxolane ring.
Uniqueness
®-3-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol is unique due to its specific stereochemistry and the presence of both a dioxolane ring and a hydroxyl group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(2R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-methylpropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-7(5-10)4-8-6-11-9(2,3)12-8/h7-8,10H,4-6H2,1-3H3/t7-,8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOMSQWMIXVGAE-HTQZYQBOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1COC(O1)(C)C)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H]1COC(O1)(C)C)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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